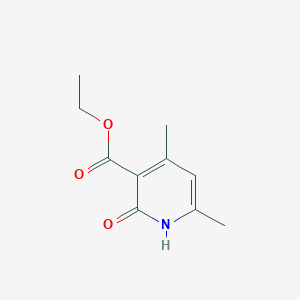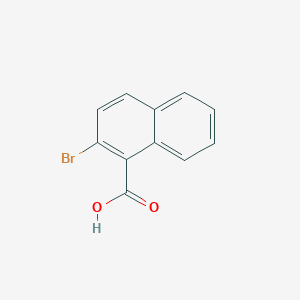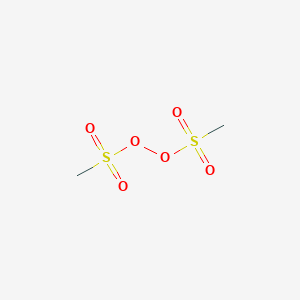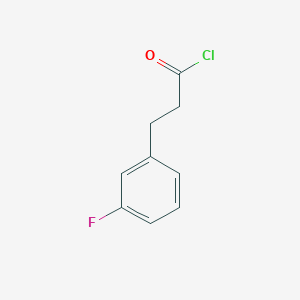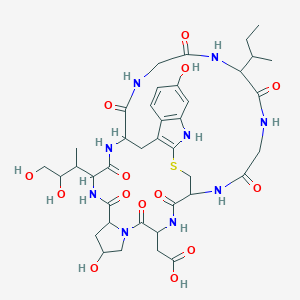
Amanitins
Vue d'ensemble
Description
Amanitins are a group of highly toxic bicyclic octapeptides found in several species of the Amanita genus, most notably in Amanita phalloides (death cap mushroom), Amanita virosa (destroying angel), and Amanita verna . These compounds are known for their potent inhibition of RNA polymerase II, leading to severe and often fatal poisoning in humans and animals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of amanitins is complex due to their intricate bicyclic structure. The process involves multiple steps, including peptide bond formation, cyclization, and oxidation. The key steps include:
Peptide Bond Formation: This is typically achieved using solid-phase peptide synthesis (SPPS) techniques.
Cyclization: The linear peptide is cyclized to form the bicyclic structure.
Oxidation: Specific amino acid residues are oxidized to achieve the final structure.
Industrial Production Methods: Industrial production of this compound is not common due to their high toxicity and complex synthesis. Instead, these compounds are usually extracted from Amanita mushrooms using methods such as solvent extraction, column chromatography, and high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: Amanitins undergo various chemical reactions, including:
Oxidation: Specific residues within the peptide can be oxidized to form the active structure.
Reduction: Reduction reactions can reverse the oxidation state of certain residues.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid derivatives and coupling reagents used in peptide synthesis.
Major Products Formed: The major products formed from these reactions are various analogs of this compound, which can have different biological activities and toxicities .
Applications De Recherche Scientifique
Amanitins have several scientific research applications, including:
Chemistry: Used as tools to study peptide synthesis and structure-activity relationships.
Biology: Employed to investigate the mechanisms of RNA polymerase II inhibition and transcription regulation.
Industry: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Mécanisme D'action
Amanitins exert their effects by binding to and inhibiting RNA polymerase II, an enzyme crucial for the transcription of DNA into messenger RNA (mRNA). This inhibition prevents the synthesis of mRNA, leading to a halt in protein production and ultimately causing cell death. The primary molecular targets are the largest subunit of RNA polymerase II, RNApb1, bridge helix, and trigger loop .
Comparaison Avec Des Composés Similaires
Phallotoxins: Another group of toxins found in Amanita mushrooms, which primarily target actin filaments in cells.
Virotoxins: Similar to phallotoxins but with different structural features and targets.
Uniqueness of Amanitins: this compound are unique due to their specific inhibition of RNA polymerase II, which is not observed with phallotoxins or virotoxins. This unique mechanism makes this compound particularly potent and deadly .
Propriétés
IUPAC Name |
2-[34-butan-2-yl-13-(3,4-dihydroxybutan-2-yl)-8,22-dihydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N9O14S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-63-38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDNHCHNENLLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N9O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11030-71-0 | |
| Record name | Amanitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


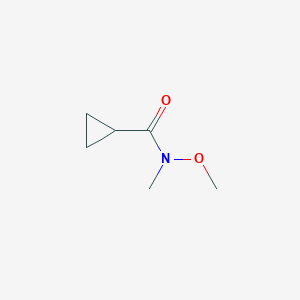
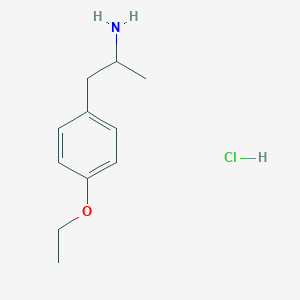
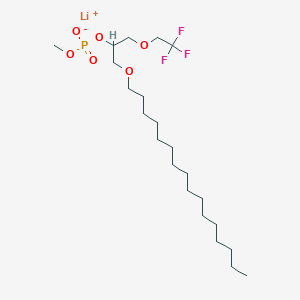
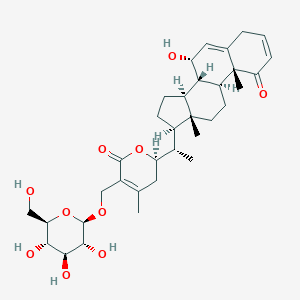
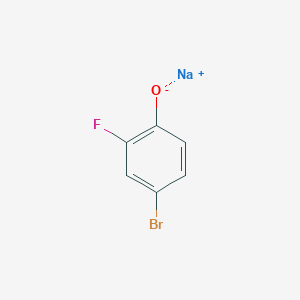
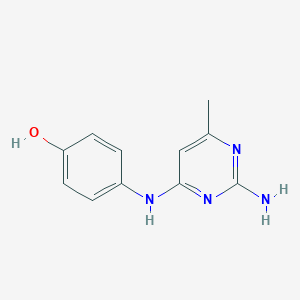
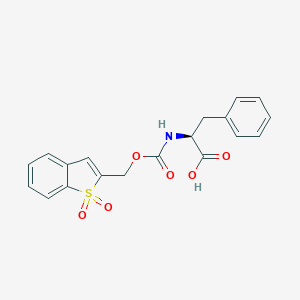
![Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B175348.png)


